molecular formula C14H14N6O3 B6529468 N-(2-methoxyphenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 946240-14-8

N-(2-methoxyphenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No.: B6529468
CAS No.: 946240-14-8
M. Wt: 314.30 g/mol
InChI Key: JQOQFNSRUXYSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a heterocyclic compound featuring a triazolopyrimidine core fused with an acetamide moiety substituted at the N-(2-methoxyphenyl) position. Its characterization would typically employ spectroscopic methods (¹H NMR, IR, MS) and crystallographic analysis, as seen in analogous compounds .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c1-19-13-12(17-18-19)14(22)20(8-15-13)7-11(21)16-9-5-3-4-6-10(9)23-2/h3-6,8H,7H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOQFNSRUXYSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a compound of interest due to its potential biological activities. This compound belongs to the class of triazole derivatives, which have been recognized for their diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N6O2C_{15}H_{16}N_{6}O_{2} with a molecular weight of 312.33 g/mol. The structural complexity contributes to its biological activity.

Biological Activity Overview

The biological activities of triazole derivatives are well-documented. This particular compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Triazole compounds have shown significant antimicrobial properties. For instance, studies indicate that triazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some related triazole compounds range from 0.125 to 8 μg/mL against these pathogens .
  • Anticancer Properties : Triazoles have been explored for their anticancer potential. They can interfere with cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. Research has demonstrated that certain triazole derivatives exhibit cytotoxic effects on various cancer cell lines .
  • Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory pathways, potentially reducing inflammation in various disease models. This activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes .

Detailed Research Findings

Recent studies have focused on the synthesis and evaluation of triazole derivatives for their biological activities:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli (MIC: 0.125–8 μg/mL)
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of triazole derivatives against a panel of bacterial strains. The results showed that certain compounds exhibited superior antibacterial activity compared to standard antibiotics like norfloxacin and chloromycin .
  • Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of triazole derivatives on human cancer cell lines using MTT assays. The results indicated that some derivatives led to significant reductions in cell viability at micromolar concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolopyrimidine scaffold is a common pharmacophore in medicinal chemistry.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features Reference
N-(2-Methoxyphenyl)-2-{3-methyl-7-oxo-triazolo[4,5-d]pyrimidin-6-yl}acetamide (Target) Triazolo[4,5-d]pyrimidine - 3-Methyl
- N-(2-methoxyphenyl)acetamide side chain
Potential kinase inhibition due to triazolopyrimidine core; enhanced solubility via methoxy group -
N-[(2-Chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)triazolo[4,5-d]pyrimidin-6-yl]acetamide (CAS: 892469-51-1) Triazolo[4,5-d]pyrimidine - 3-Benzyl
- N-(2-chlorobenzyl)acetamide side chain
Increased lipophilicity from chlorophenyl and benzyl groups; possible CNS activity
2-[3-(3,5-Dimethylphenyl)-7-oxo-triazolo[4,5-d]pyrimidin-6-yl]-N-[(furan-2-yl)methyl]acetamide (CAS: 888424-21-3) Triazolo[4,5-d]pyrimidine - 3-(3,5-Dimethylphenyl)
- N-(furan-2-ylmethyl)acetamide
Enhanced π-π stacking from dimethylphenyl; furan group may improve metabolic stability
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine - 2,4,6-Trimethoxybenzylidene
- Ethyl ester
Crystallographically characterized (monoclinic, P21/n); antibacterial activity reported

Key Observations:

Structural Diversity: The target compound distinguishes itself via the 2-methoxyphenyl substituent, which balances hydrophobicity and hydrogen-bonding capacity. Furan-containing analogs (e.g., CAS: 888424-21-3) introduce heteroaromaticity, which may reduce oxidative metabolism compared to phenyl groups .

Synthetic Routes: Triazolopyrimidine derivatives are often synthesized via cyclocondensation of hydrazides with carbonyl precursors, followed by functionalization of the acetamide side chain. For example, CAS: 892469-51-1 likely employs a similar strategy using mercaptoacetic acid and ZnCl₂ catalysis, as described for thiazolidinone analogs .

Biological Relevance :

  • While specific data for the target compound are unavailable, related triazolopyrimidines exhibit kinase inhibitory , antimicrobial , and anti-inflammatory activities. The 3-methyl group in the target compound may sterically hinder off-target interactions, improving selectivity .

Crystallographic Data: Analogous compounds (e.g., thiazolo[3,2-a]pyrimidines) crystallize in monoclinic systems (e.g., P21/n) with intermolecular hydrogen bonding, suggesting the target compound may adopt similar packing motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.